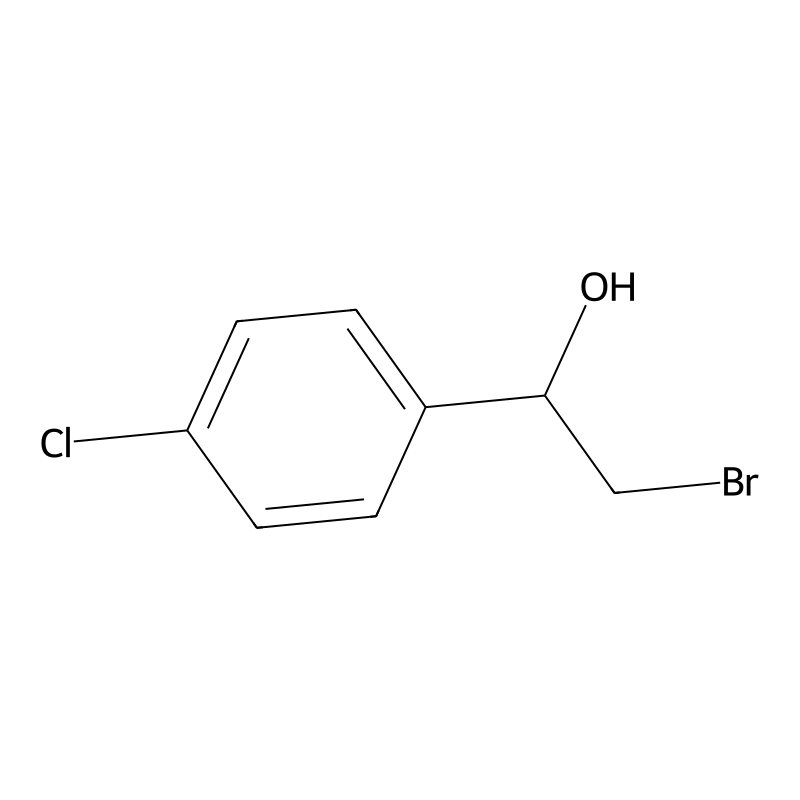

2-Bromo-1-(4-chlorophenyl)ethanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Bromo-1-(4-chlorophenyl)ethanol is an organic compound with the molecular formula C₈H₈BrClO and a molecular weight of 235.51 g/mol. This compound features a bromine atom and a chlorine atom attached to a phenyl group, making it a halogenated alcohol. Its structure consists of a 4-chlorophenyl group bonded to a carbon atom that is also connected to a hydroxyl group (-OH) and a bromo group (Br). The compound is often studied for its potential applications in pharmaceuticals and as an intermediate in organic synthesis.

- Wearing appropriate personal protective equipment (PPE) like gloves, safety glasses, and lab coat.

- Working in a well-ventilated fume hood.

- Consulting the Safety Data Sheet (SDS) for any available information on the specific compound if obtained commercially.

- Nucleophilic Substitution: The bromo group can be replaced by various nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

- Reduction: The compound can be reduced to yield the corresponding alcohol or further modified to produce other functional groups.

- Esterification: Reaction with carboxylic acids can form esters, which are useful in various applications.

Research indicates that 2-Bromo-1-(4-chlorophenyl)ethanol exhibits biological activity that may include antimicrobial and antifungal properties. The presence of halogens in its structure often enhances its reactivity and biological efficacy. Studies have shown that halogenated compounds can interact with biological systems, potentially leading to therapeutic effects or toxicity depending on the context of their use .

Several methods are available for synthesizing 2-Bromo-1-(4-chlorophenyl)ethanol:

- Halogenation of Phenols: The reaction of 4-chlorophenol with bromine in the presence of a suitable solvent can yield the desired compound.

- Reduction of Ketones: Starting from 2-bromo-1-(4-chlorophenyl)ethanone, reduction using sodium borohydride or other reducing agents can produce 2-bromo-1-(4-chlorophenyl)ethanol .

- Enzymatic Methods: Biocatalytic approaches using specific strains like Rhodotorula rubra have been reported to produce this compound with high enantiomeric excess .

2-Bromo-1-(4-chlorophenyl)ethanol finds applications in various fields:

- Pharmaceuticals: It serves as an intermediate in the synthesis of biologically active compounds.

- Chemical Research: Used in studies investigating the reactivity of halogenated alcohols.

- Agricultural Chemicals: Potential use in developing pesticides or herbicides due to its biological activity.

Interaction studies have shown that 2-Bromo-1-(4-chlorophenyl)ethanol can affect various biological pathways. Its interactions with enzymes and receptors are crucial for understanding its pharmacological potential. Research indicates that compounds with similar structures often exhibit varying degrees of activity based on their specific substitutions and stereochemistry .

Several compounds share structural similarities with 2-Bromo-1-(4-chlorophenyl)ethanol. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Chloro-1-(4-chlorophenyl)ethanol | Contains chlorine instead of bromine | May exhibit different biological activities |

| 2-Bromo-1-(4-bromophenyl)ethanol | Contains two bromine atoms | Increased reactivity due to multiple halogens |

| 2-Bromo-1-(3-chlorophenyl)ethanol | Chlorine at the meta position | Different steric effects influencing reactivity |

Each of these compounds demonstrates unique properties and potential applications based on their structural differences, highlighting the importance of specific halogen placements and functional groups in determining chemical behavior and biological activity.